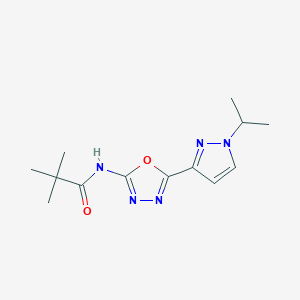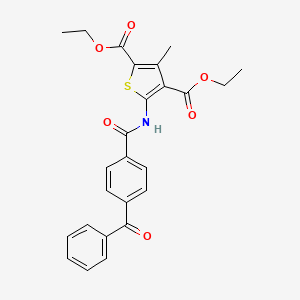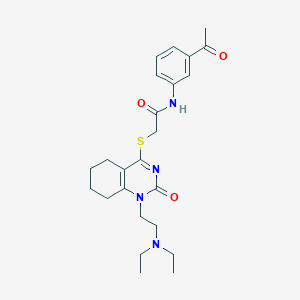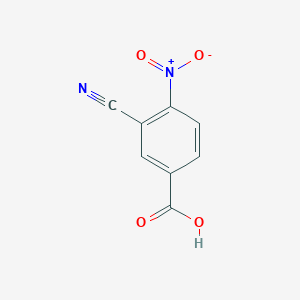
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the serotonin 2A receptor and is known for its psychedelic effects. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Wirkmechanismus
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a potent agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and the subjective effects of the drug.
Biochemical and Physiological Effects:
The subjective effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea are similar to those of other psychedelics, including altered perception, hallucinations, and changes in mood and thought. The compound has also been shown to increase heart rate and blood pressure, and may have other physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea in laboratory experiments is its high potency and selectivity for the serotonin 2A receptor, which allows researchers to study the effects of receptor activation with greater precision. However, the compound's high potency also makes it difficult to work with, and there are concerns about its potential toxicity.
Zukünftige Richtungen
There are many potential directions for future research on 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea and other psychedelics. Some possible areas of study include the role of serotonin receptors in psychiatric disorders, the use of psychedelics as therapeutic agents, and the development of new drugs that target the serotonin system. However, further research is needed to fully understand the effects of these compounds and their potential risks and benefits.
Synthesemethoden
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea involves the condensation of 2-(4-methoxyphenyl)acetonitrile with 1-(1-ethyl-1H-indol-3-yl)propan-2-amine, followed by the reduction of the resulting imine with sodium borohydride. The urea derivative is obtained by treating the resulting amine with phosgene.
Wissenschaftliche Forschungsanwendungen
The unique pharmacological properties of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea have made it a popular research tool for scientists studying the serotonin 2A receptor and its role in various physiological and pathological processes. The compound has been used in studies of neuronal signaling, synaptic plasticity, and the effects of serotonin receptor agonists on behavior.
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23-14-18(17-6-4-5-7-19(17)23)22-20(24)21-13-12-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGLVHUMBRIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)

![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)



![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)



![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)